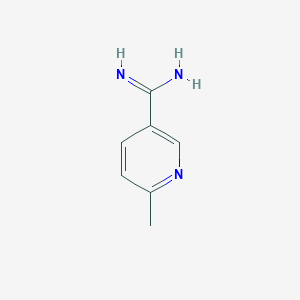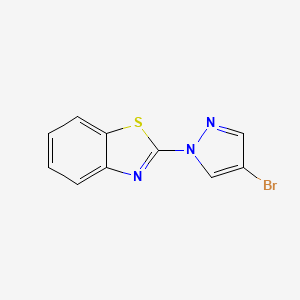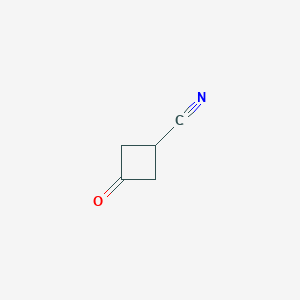
6-Methylpyridine-3-carboxamidine
概要
説明
6-Methylpyridine-3-carboxamidine, also known as 6-Methylnicotinimidamide, is a heterocyclic organic compound . It has a molecular weight of 135.166460 g/mol and a molecular formula of C7H9N3 . The IUPAC name for this compound is 6-methylpyridine-3-carboximidamide .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 19 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, and 1 primary amine . The canonical SMILES string for this compound is CC1=NC=C(C=C1)C(=N)N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridinium salts, which are structurally similar, have been studied extensively for their reactivity .Physical And Chemical Properties Analysis
This compound is soluble in water at a concentration of 50 mg/mL . The compound is clear to slightly hazy, and colorless to light yellow .科学的研究の応用
1. Fluorescent Labeling in Analytical Chemistry
- 6-Methylpyridine-3-carboxamidine derivatives have been utilized in fluorescent labeling reagents for quantitative analysis. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, showed promising properties as a labeling reagent in the analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
2. Medicinal Chemistry for Cancer Treatment
- In the field of medicinal chemistry, modifications of pyridine structures, including those similar to this compound, have been explored for cancer treatment. An example is the use of N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide in prostate cancer treatment (Linton et al., 2011).
3. Synthesis of Pteridines
- This compound and its derivatives have been used in the synthesis of pteridines, compounds that have various biological activities. Studies include the synthesis of 3,4-dihydropteridines and their oxidation to pteridines, including 6-methylpteridine (Albert & Ohta, 1970).
4. Synthesis of Potential Inhibitors
- Derivatives of this compound have been synthesized as potential inhibitors of ribonucleotide diphosphate reductase, a key enzyme in nucleotide biosynthesis. These compounds incorporate a radical trap into a nucleoside structure (Currid & Wightman, 1997).
5. Optimization of Biological Properties
- Chemical modification of pyridine moieties in molecules has been investigated for optimizing biological properties, such as analgesic effects. This includes studying the displacement of the methyl group in specific positions of pyrido[1,2-a]pyrimidine nuclei (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
6. Antimicrobial Activity Studies
- Research has also been conducted on the antimicrobial activity of derivatives of this compound. This includes studies on novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Safety and Hazards
While specific safety and hazard information for 6-Methylpyridine-3-carboxamidine is not available, it’s important to handle all chemicals with appropriate safety measures. For example, 6-Methylpyridine-3-carboxamide, a related compound, is known to cause skin and eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
Similar compounds such as 3-methylpyridine have been found to interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.
Pharmacokinetics
The compound is soluble in water , which suggests it could have good bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, certain bacteria strains have been found to degrade pyridines, potentially affecting the availability and efficacy of pyridine-based compounds in certain environments .
生化学分析
Biochemical Properties
6-Methylpyridine-3-carboxamidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to specific enzymes, which can lead to either inhibition or activation of these enzymes. For instance, this compound has been shown to interact with enzymes involved in nitrogen metabolism, affecting their catalytic activity and, consequently, the overall metabolic flux .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in stress responses and metabolic regulation . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of certain enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on metabolic regulation and stress response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in nitrogen metabolism, where it influences the activity of enzymes such as nitrogenase and glutamine synthetase . These interactions can affect the overall metabolic flux and levels of key metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cell membranes by specialized transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Its localization is essential for its role in modulating cellular metabolism and gene expression.
特性
IUPAC Name |
6-methylpyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLMEHNMGUDFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551742 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201937-20-4 | |
| Record name | 6-Methylpyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)



![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)



![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)
